![molecular formula C18H18BrNO2 B495759 3-bromo[1,1'-biphenyl]-4-yl 2-oxo-2-(1-pyrrolidinyl)ethyl ether](/img/structure/B495759.png)
3-bromo[1,1'-biphenyl]-4-yl 2-oxo-2-(1-pyrrolidinyl)ethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo[1,1'-biphenyl]-4-yl 2-oxo-2-(1-pyrrolidinyl)ethyl ether is a synthetic organic compound that has garnered significant attention in the fields of chemistry and biochemistry This compound features a distinct structure comprising bromine, biphenyl, and pyrrolidine components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo[1,1'-biphenyl]-4-yl 2-oxo-2-(1-pyrrolidinyl)ethyl ether typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobiphenyl-4-ol and 1-pyrrolidin-1-ylethanone.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any moisture interference. A suitable solvent, such as dichloromethane, is used.
Catalyst: A base catalyst, such as potassium carbonate, is employed to facilitate the reaction.
Procedure: The 3-bromobiphenyl-4-ol is reacted with 1-pyrrolidin-1-ylethanone in the presence of the base catalyst and solvent. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Purification: The product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors may be used to streamline the process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-bromo[1,1'-biphenyl]-4-yl 2-oxo-2-(1-pyrrolidinyl)ethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
3-bromo[1,1'-biphenyl]-4-yl 2-oxo-2-(1-pyrrolidinyl)ethyl ether has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-bromo[1,1'-biphenyl]-4-yl 2-oxo-2-(1-pyrrolidinyl)ethyl ether involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone
- 2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone
- 2-(3-Chlorobiphenyl-4-yl)oxy]-1-(pyrrolidin-1-yl)ethanone
Uniqueness
3-bromo[1,1'-biphenyl]-4-yl 2-oxo-2-(1-pyrrolidinyl)ethyl ether is unique due to its specific substitution pattern on the biphenyl ring and the presence of the pyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C18H18BrNO2 |
|---|---|
Molecular Weight |
360.2g/mol |
IUPAC Name |
2-(2-bromo-4-phenylphenoxy)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C18H18BrNO2/c19-16-12-15(14-6-2-1-3-7-14)8-9-17(16)22-13-18(21)20-10-4-5-11-20/h1-3,6-9,12H,4-5,10-11,13H2 |
InChI Key |
LHLYYNDWIMZAIR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)COC2=C(C=C(C=C2)C3=CC=CC=C3)Br |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=C(C=C(C=C2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B495676.png)
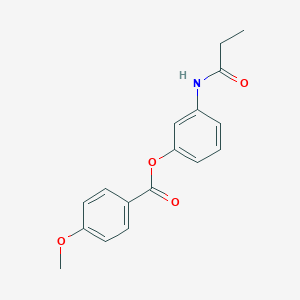
![2-isopropoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B495680.png)
![2-isopropoxy-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B495684.png)
![2-[(3-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B495686.png)
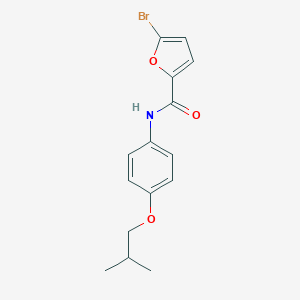
![5-bromo-N-[4-(2-phenoxyethoxy)phenyl]-2-furamide](/img/structure/B495690.png)
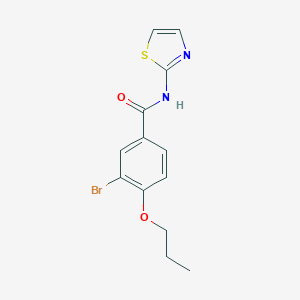
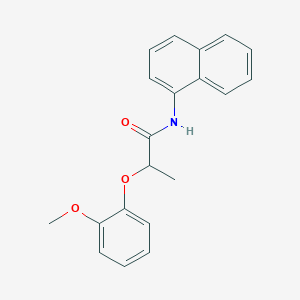
![5-bromo-N-[4-(2-methoxyethoxy)phenyl]-2-furamide](/img/structure/B495693.png)
![N-ethyl-2-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B495695.png)
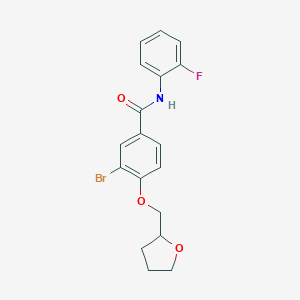
![4-(2-methoxyethoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B495698.png)
![2-[(4-fluorobenzoyl)amino]-N-methylbenzamide](/img/structure/B495699.png)
